2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various scientific research applications due to its ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate typically involves the reaction of 4-(fluorosulfonyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature for 48 hours. The product is then purified through column chromatography and recrystallized from a suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(fluorosulfonyl)benzoic acid and N-hydroxysuccinimide.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in solvents such as dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted benzoates, benzoic acids, and various reduced derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate exerts its effects involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that can alter the activity or function of the target. The compound’s ability to participate in nucleophilic substitution reactions makes it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl benzoate: Lacks the fluorosulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
N-Hydroxysuccinimide esters: Commonly used in bioconjugation but may not have the same reactivity profile as 2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate.
Uniqueness
The presence of the fluorosulfonyl group in this compound imparts unique reactivity, making it particularly useful for applications requiring selective modification of nucleophilic sites. This distinguishes it from other similar compounds that may not offer the same level of specificity or reactivity.
Properties
Molecular Formula |
C11H8FNO6S |
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Molecular Weight |
301.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C11H8FNO6S/c12-20(17,18)8-3-1-7(2-4-8)11(16)19-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
InChI Key |
VYISJQNJIKULSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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